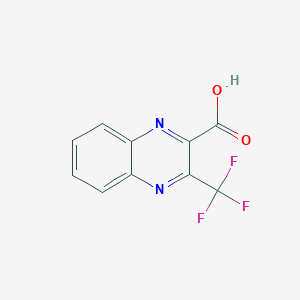

3-(Trifluoromethyl)quinoxaline-2-carboxylic acid

Vue d'ensemble

Description

3-(Trifluoromethyl)quinoxaline-2-carboxylic acid is a type of heterocyclic compound . It contains a trifluoromethyl group, which is a polyfluoroalkyl group denoted as RF . These types of compounds possess a wide range of useful properties and attract significant interest in the fields of medicinal chemistry and plant protection .

Synthesis Analysis

Starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one, a wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines were obtained, including amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives . 3-(Tri(di)-fluoromethyl)quinoxaline-2-carboxylic acids were obtained for the first time and used for the synthesis of 2-amino-3-(tri(di)-fluoromethyl)quinoxalines and 2-(2-aminothiazol-4-yl)-3-(trifluoromethyl)quinoxaline .Chemical Reactions Analysis

The main routes of synthesis for trifluoromethyl derivatives of quinoxaline are condensation of substituted о-phenylenediamines with CF3-containing α-diketones and α-halo-(nitroso)-β-dicarbonyl compounds . The reactions of hexafluoro-1,2-epoxypropane or alkyltrifluoropyruvates with о-phenylenediamine produce 3-(trifluoromethyl)-quinoxalin-2(1H)-one .Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 324.1±42.0 °C, and its density is predicted to be 1.551±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 1.86±0.30 .Applications De Recherche Scientifique

Synthesis of Derivatives

3-(Trifluoromethyl)quinoxaline-2-carboxylic acid has been utilized in the synthesis of a variety of new 2-substituted 3-(trifluoromethyl)quinoxalines. These derivatives include amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives. Such synthesis expands the chemical diversity and potential applications of quinoxaline compounds in various fields (Didenko et al., 2015).

Analytical Reagent Applications

Quinoxaline-2-carboxylic acid and its derivatives, including 3-chloro and 3-hydroxy variants, have been studied for their use as analytical reagents. These compounds are particularly useful for the gravimetric determination of various metal ions like Cu(II), Cd(II), Zn(II), Co(II), Ni(II), and Pd(II). The metal salts formed with these acids are well-characterized in terms of solubility products, optimal pH ranges for precipitation, and thermal behaviors (Dutt et al., 1968).

Biosynthesis of Antibiotics

This compound is involved in the biosynthesis of certain peptide lactone antibiotics, like triostins and quinomycins, which contain quinoxaline-2-carboxylic acid as a chromophoric moiety. An enzyme from Streptomyces triostinicus catalyzes the formation of adenylates from quinoxaline-2-carboxylic acid, which is a critical step in the synthesis of these antibiotics (Glund et al., 1990).

Pharmaceutical Synthesis

Quinoxaline derivatives, including those derived from this compound, have been synthesized and evaluated for their antibacterial activity. The derivatives show potential as antibacterial agents, particularly against Gram-positive and Gram-negative bacterial strains (Lingaiah et al., 2012).

Optical and Morphological Studies

Y-shaped tri-fluoromethyl substituted quinoxaline derivatives have been synthesized for optical and morphological studies. These studies include the exploration of properties like absorption, emission, quantum yield, and the effect of solvent polarities. Such research is significant for understanding the material properties and potential applications in fields like optoelectronics and sensor technology (Rajalakshmi & Palanisami, 2020).

Electrochemical Studies

Electrochemical behavior of quinoxaline carboxylic acid derivatives has been studied using modern electrochemical techniques. These studies are essential for understanding the redox properties of these compounds, which can be valuable in developing new electrochemical sensors and devices (Shah et al., 2014).

Molecular Imprinting

This compound has been used in molecularly imprinted polymers (MIPs) for selective adsorption and extraction of specific compounds. This application is crucial in analytical chemistry for selective separation and detection of compounds in complex matrices like food samples (Duan et al., 2011).

Orientations Futures

The future directions of research on 3-(Trifluoromethyl)quinoxaline-2-carboxylic acid could involve further exploration of its chemical properties, which remain largely unexplored . There is also potential for the synthesis of more complex biologically active compounds, given the interest in quinoxalines containing an RF group in the pyrazine ring .

Mécanisme D'action

Target of Action

Quinoxalines, the core structure of this compound, have been found to possess strong antitumor, antimicrobial, antibacterial, and antihiv activity . They are also known to interact with various receptors and microorganisms .

Mode of Action

It is known that trifluoromethyl-containing quinoxalines are of significant interest in medicinal chemistry as compounds with remarkable biological and physiological properties . They are used in the synthesis of various 2-substituted 3-(trifluoromethyl)quinoxalines .

Biochemical Pathways

Quinoxalines are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Quinoxalines are known to exhibit a variety of biological effects, including antitumor, antimicrobial, antibacterial, and antihiv activity .

Propriétés

IUPAC Name |

3-(trifluoromethyl)quinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N2O2/c11-10(12,13)8-7(9(16)17)14-5-3-1-2-4-6(5)15-8/h1-4H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALWBEPGJZCNIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

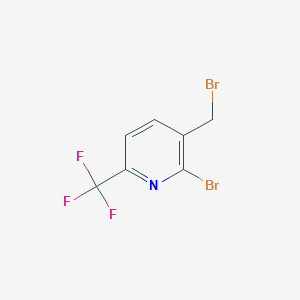

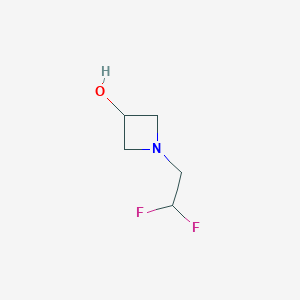

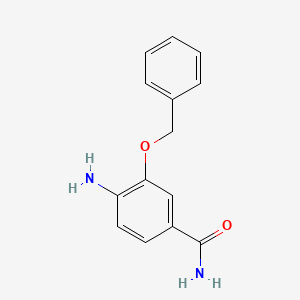

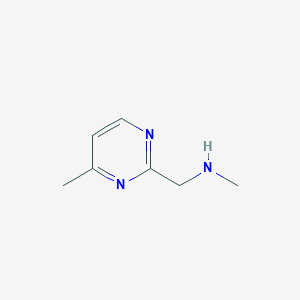

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1399785.png)